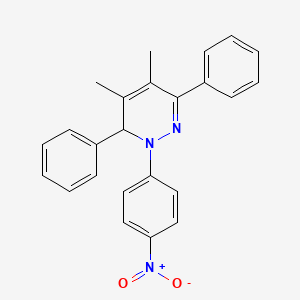
4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes two methyl groups, a nitrophenyl group, and two phenyl groups attached to a dihydropyridazine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones or aldehydes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the pyridazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
相似化合物的比较
Similar Compounds
4,5-Dimethyl-1-(4-aminophenyl)-3,6-diphenyl-1,6-dihydropyridazine: Similar structure but with an amino group instead of a nitro group.
4,5-Dimethyl-1-(4-chlorophenyl)-3,6-diphenyl-1,6-dihydropyridazine: Similar structure but with a chloro group instead of a nitro group.
4,5-Dimethyl-1-(4-bromophenyl)-3,6-diphenyl-1,6-dihydropyridazine: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
The uniqueness of 4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine lies in the presence of the nitrophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
89546-97-4 |
|---|---|
分子式 |
C24H21N3O2 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
4,5-dimethyl-2-(4-nitrophenyl)-3,6-diphenyl-3H-pyridazine |
InChI |
InChI=1S/C24H21N3O2/c1-17-18(2)24(20-11-7-4-8-12-20)26(21-13-15-22(16-14-21)27(28)29)25-23(17)19-9-5-3-6-10-19/h3-16,24H,1-2H3 |
InChI 键 |
XCOOBMPLMLLCFI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN(C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















